Differential TCR Binding Affinity of OVA-E1 Peptide TFA versus Wild-Type SIINFEKL (OVAI) and R4 Variant in OT-I TCR System
The OVA-E1 peptide (EIINFEKL), as the TFA salt, demonstrates a quantitatively distinct affinity profile for the OT-I TCR when complexed with H-2Kb MHC compared to both the wild-type agonist SIINFEKL (OVAI) and another variant antagonist, R4 [1]. While wild-type SIINFEKL exhibits high-affinity binding (Kd = 6.5 μM) that drives robust T cell activation and deletion, OVA-E1 manifests an intermediate affinity of 22.6 μM, positioning it between the high-affinity agonist and the lower-affinity R4 variant (57.1 μM) [1]. This graded affinity spectrum enables researchers to precisely titrate TCR signaling strength.
| Evidence Dimension | TCR binding affinity (Kd) of peptide-MHC complex with OT-I TCR |
|---|---|
| Target Compound Data | Kd = 22.6 μM (OVA-E1 peptide) |
| Comparator Or Baseline | OVAI (wild-type SIINFEKL): Kd = 6.5 μM; R4 variant: Kd = 57.1 μM |
| Quantified Difference | 3.5-fold lower affinity than SIINFEKL; 2.5-fold higher affinity than R4 |
| Conditions | Surface plasmon resonance (SPR) or competitive binding assay with OT-I TCR transgenic T cells; Kb-MHC restricted presentation |
Why This Matters
This intermediate affinity uniquely qualifies OVA-E1 peptide TFA as a tool for studying partial agonism and affinity thresholds in T cell selection, enabling dose-response studies that cannot be replicated with either high-affinity agonists or very low-affinity null peptides.
- [1] Stefanski HE, et al. Induction of CD4− CD8−Vα2+ and CD8+B220+ phenotype only by high affinity OVAI peptide. J Exp Med. 2007;204(5). Figure 2 via PMC2212548. View Source
